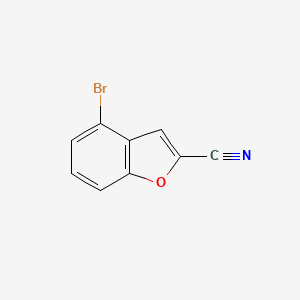

3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

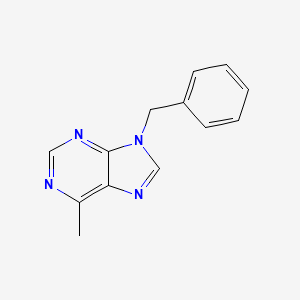

8-クロロ-6-フルオロ-4-ヒドロキシ-3-キノリンカルボニトリルは、フッ素化されたキノリン誘導体です。キノリン環系は、様々な生物活性化合物の存在により、医薬品化学において重要な構造です。 キノリン構造へのフッ素原子と塩素原子の組み込みは、その生物活性を高め、ユニークな特性を提供します .

準備方法

8-クロロ-6-フルオロ-4-ヒドロキシ-3-キノリンカルボニトリルの合成には、いくつかのステップが含まれます。一般的な方法の1つには、適切な前駆体の環化、続いてハロゲン化とニトリル形成があります。 反応条件は通常、反応を促進するために、強酸または強塩基、高温、特定の触媒の使用が含まれます .

工業生産方法では、通常、一貫した品質と収率を確保するために、大規模反応器と連続フロープロセスが使用されます。 クロマトグラフィーや結晶化などの高度な精製技術の使用は、目的の化合物の純度を得るために不可欠です .

化学反応の分析

8-クロロ-6-フルオロ-4-ヒドロキシ-3-キノリンカルボニトリルは、以下を含む様々な化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進され、キノリンN-オキシドの形成につながります。

還元: 水素化リチウムアルミニウムなどの試薬を使用した還元反応は、ニトリル基をアミンに変換できます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノリンN-オキシドを生じさせる一方、還元はアミンを生じさせることができます .

科学的研究の応用

8-クロロ-6-フルオロ-4-ヒドロキシ-3-キノリンカルボニトリルは、科学研究においていくつかの応用があります。

化学: より複雑なキノリン誘導体を合成するためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素阻害とタンパク質結合に関連する研究で使用されます。

作用機序

8-クロロ-6-フルオロ-4-ヒドロキシ-3-キノリンカルボニトリルの作用機序は、特定の分子標的との相互作用を含みます。たとえば、抗菌作用において、それは細菌のDNAジャイレースを阻害する可能性があります。これは、DNA複製に不可欠な酵素です。 この阻害は、細菌の細胞分裂を防ぎ、細胞死につながります .

類似の化合物との比較

8-クロロ-6-フルオロ-4-ヒドロキシ-3-キノリンカルボニトリルに類似した化合物には、以下のような他のフッ素化されたキノリンが含まれます。

- 4-クロロ-6-フルオロ-8-メチルキノリン-3-カルボニトリル

- 6-フルオロ-2-シアノキノロン

これらの化合物は、構造的に類似していますが、特定の置換基が異なります。これは、生物活性や化学的性質に違いが生じる可能性があります。

類似化合物との比較

Similar compounds to 3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy- include other fluorinated quinolines such as:

- 4-Chloro-6-fluoro-8-methylquinoline-3-carbonitrile

- 6-Fluoro-2-cyanoquinolone

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activity and chemical properties.

特性

IUPAC Name |

8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2O/c11-8-2-6(12)1-7-9(8)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBENHALWQBYGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640879 |

Source

|

| Record name | 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-38-3 |

Source

|

| Record name | 8-Chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)

![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)

![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)